Cas no 2386378-12-5 (5-chloro-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid)

5-Chloro-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis and organic chemistry applications. Its key advantages include the presence of the Fmoc protecting group, which offers selective deprotection under mild basic conditions, enhancing compatibility with sensitive substrates. The chloro-substituted benzoic acid moiety provides a reactive handle for further functionalization, while the ethylamino linker adds versatility in constructing complex molecular architectures. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and medicinal chemistry research, where precise control over protecting group strategies is critical. Its stability under standard handling conditions and well-characterized reactivity profile make it a reliable intermediate for synthetic workflows.
5-chloro-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid structure
2386378-12-5 structure
Product Name:5-chloro-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid
CAS No:2386378-12-5
MF:C24H20ClNO4
MW:421.872905731201
CID:5943768
PubChem ID:165883561
Update Time:2025-05-20

5-chloro-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-6737331
    • 2386378-12-5
    • 5-chloro-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid
    • Inchi: 1S/C24H20ClNO4/c1-2-26(22-12-11-15(25)13-20(22)23(27)28)24(29)30-14-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-13,21H,2,14H2,1H3,(H,27,28)
    • InChI Key: GGKLFPHYJRWUBP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C(=O)O)C=1)N(CC)C(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 421.1080858g/mol
  • Monoisotopic Mass: 421.1080858g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 606
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 66.8Ų

5-chloro-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid Pricemore >>

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Additional information on 5-chloro-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid

5-Chloro-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic Acid (CAS No. 2386378-12-5): A Comprehensive Overview

5-Chloro-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid (CAS No. 2386378-12-5) is a specialized organic compound widely used in pharmaceutical research, peptide synthesis, and material science. This compound belongs to the class of Fmoc-protected amino acid derivatives, which are critical intermediates in modern drug discovery and biotechnology applications. Its unique molecular structure combines a benzoic acid backbone with an Fmoc-protected ethylamino group, making it highly valuable for controlled chemical reactions.

The growing demand for peptide-based therapeutics has significantly increased interest in compounds like 5-chloro-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid. Researchers frequently search for "Fmoc-protected building blocks" or "CAS 2386378-12-5 applications" when designing novel drug candidates. This compound's chloro-substituted aromatic ring enhances its reactivity in coupling reactions, while the Fmoc group provides temporary protection during solid-phase peptide synthesis (SPPS).

In pharmaceutical chemistry, 5-chloro-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid serves as a key intermediate for creating modified peptide sequences. Its compatibility with standard SPPS protocols makes it particularly useful for developing targeted drug delivery systems and bioconjugates. Recent studies highlight its potential in designing enzyme inhibitors and receptor modulators, addressing current research trends in personalized medicine.

The compound's physicochemical properties have been carefully characterized to ensure optimal performance in synthetic applications. With a molecular weight of 425.88 g/mol, it demonstrates excellent solubility in common organic solvents like dimethylformamide (DMF) and dichloromethane (DCM). These properties align with industry needs for high-purity synthetic intermediates, as evidenced by frequent searches for "CAS 2386378-12-5 solubility" and "Fmoc-amino acid handling."

Quality control measures for 5-chloro-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid typically involve advanced analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods verify the compound's structural integrity and purity, which are crucial for reproducible results in medicinal chemistry projects. The pharmaceutical industry's shift toward green chemistry principles has also prompted investigations into more sustainable synthesis routes for this valuable intermediate.

Beyond pharmaceutical applications, CAS 2386378-12-5 finds use in materials science for creating functionalized polymers and surface coatings. Its aromatic chloro group enables further derivatization, making it a versatile building block for advanced materials. Researchers exploring "smart material synthesis" or "bioactive coatings" often encounter this compound in technical literature.

The storage and handling of 5-chloro-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid require standard laboratory precautions for light-sensitive compounds. Recommended storage conditions (typically -20°C under inert atmosphere) reflect its Fmoc group's sensitivity to basic conditions and prolonged exposure to light. These practical considerations are frequently addressed in searches for "Fmoc-amino acid stability" and "peptide synthesis reagents storage."

Market analysis indicates steady growth in demand for specialty chemicals like CAS 2386378-12-5, driven by expanding biopharmaceutical research and drug development pipelines. Custom synthesis services and GMP-grade production capabilities have become increasingly important for suppliers catering to the preclinical research sector. This aligns with broader industry trends toward precision medicine and targeted therapies.

Future research directions for 5-chloro-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid may explore its utility in click chemistry applications or as a scaffold for multifunctional conjugates. The compound's structural features position it well for emerging technologies in bioconjugation and nanomaterial functionalization. These potential applications respond to growing scientific interest in "modular synthesis platforms" and "next-generation biomaterials."

In summary, 5-chloro-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]benzoic acid (CAS No. 2386378-12-5) represents a sophisticated chemical tool with diverse applications across drug discovery, peptide engineering, and material science. Its well-defined properties and compatibility with standard synthetic protocols ensure continued relevance in cutting-edge research. As scientific inquiry progresses toward more complex molecular architectures, this compound will likely maintain its status as a valuable asset for chemical biology and pharmaceutical development.

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